molecular formula C14H15NO4 B2426936 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone CAS No. 317820-36-3

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone

Cat. No.: B2426936
CAS No.: 317820-36-3
M. Wt: 261.277
InChI Key: PBOMUNRHACPZEZ-UHFFFAOYSA-N
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Description

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone is a complex organic compound that features a unique combination of dioxepino and isoxazole rings. These heterocyclic structures are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone typically involves the formation of the dioxepino and isoxazole rings through a series of organic reactions. One common method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis . The reaction conditions often involve room temperature and ethanol as the solvent for slow evaporation crystallization .

Chemical Reactions Analysis

1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxepino and isoxazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone include other dioxepino and isoxazole derivatives. These compounds share similar structural features but may differ in their pharmacological activities and applications. Some examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-phenyl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9(16)13-11-7-17-14(10-5-3-2-4-6-10)18-8-12(11)19-15-13/h2-6,11-12,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOMUNRHACPZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC2C1COC(OC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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